

An In-depth Technical Guide to the Common Isomers of Diisopropylaniline

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Compound of Interest

Compound Name: *Diisopropylaniline*

Cat. No.: *B050358*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common isomers of **diisopropylaniline**, focusing on their chemical and physical properties, synthesis methodologies, and applications relevant to research and development. **Diisopropylaniline** isomers are important intermediates in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialized ligands for coordination chemistry.

Common Isomers and Their Properties

The three most common isomers of **diisopropylaniline** are **2,6-diisopropylaniline**, **3,5-diisopropylaniline**, and **2,4-diisopropylaniline**. Their properties are summarized in the table below for easy comparison.

Property	2,6-Diisopropylaniline	3,5-Diisopropylaniline	2,4-Diisopropylaniline
CAS Number	24544-04-5[1]	7544-57-2[2]	79069-41-3[3]
Molecular Formula	C ₁₂ H ₁₉ N[4]	C ₁₂ H ₁₉ N[5]	C ₁₂ H ₁₉ N[3]
Molecular Weight	177.29 g/mol [4]	177.29 g/mol [5]	177.29 g/mol [3]
Appearance	Colorless to pale orange liquid[6][7]	Yellow to colorless liquid[8]	Not specified
Melting Point	-45 °C[1][6]	Not applicable (liquid at room temp.)[8]	Not specified
Boiling Point	257 °C[1][6]	90 °C at 0.8 Torr[5][8]	Not specified
Density	0.94 g/mL at 25 °C[6]	0.924 ± 0.06 g/cm ³ (Predicted)[2]	Not specified
Refractive Index	1.532 (20 °C)[6]	Not reported[5]	Not specified
Solubility	Insoluble in water[7]. Soluble in ethanol, toluene.	Soluble in organic solvents (e.g., chloroform, methanol)[5]	Not specified
pK _b	9.75[7]	Not specified	Not specified

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **diisopropylaniline** isomers are crucial for their application in research. Below are representative experimental protocols.

Synthesis of 2,6-Diisopropylaniline via Friedel-Crafts Alkylation

This protocol describes the liquid-phase alkylation of aniline with propylene.

Materials:

- Aniline
- Propylene
- Aluminum foil (as catalyst)[\[9\]](#)
- 0.5L autoclave[\[9\]](#)

Procedure:

- Add aniline and aluminum foil to a 0.5L autoclave and stir.[\[9\]](#)
- Introduce propylene into the autoclave. The recommended molar ratio of aniline to propylene is 1:2.[\[9\]](#)
- Heat the reactor to a temperature of 280-290 °C.[\[9\]](#)
- Maintain the reaction for 1 to 5 hours. The progress of the reaction can be monitored by observing a pressure drop, which indicates the consumption of gaseous propylene.[\[9\]](#)
- After the reaction is complete, cool the autoclave and add water to quench the catalyst and remove slag.[\[9\]](#)
- The product, **2,6-diisopropylaniline**, is then isolated and purified by distillation.[\[9\]](#)

Synthesis of 3,5-Diisopropylaniline

The synthesis of **3,5-diisopropylaniline** can be challenging due to competing ortho- and para-alkylation. One common method involves the reduction of 3,5-diisopropynitrobenzene.

Materials:

- 3,5-diisopropynitrobenzene
- Tin(II) chloride (SnCl₂)[\[2\]](#)
- Ethanol[\[2\]](#)

Procedure:

- Dissolve 3,5-diisopropylnitrobenzene in ethanol.
- Add tin(II) chloride to the solution.
- Heat the reaction mixture for 1.5 hours.[\[2\]](#)
- Upon completion, the reaction mixture is worked up to isolate the **3,5-diisopropylaniline**.
This typically involves neutralization and extraction.

An alternative method involves catalytic hydrogenation:

Materials:

- 1-nitro-3,5-di(prop-1-en-2-yl)benzene
- Palladium on activated charcoal (Pd/C)[\[2\]](#)
- Hydrogen gas[\[2\]](#)
- Methanol[\[2\]](#)

Procedure:

- Dissolve 1-nitro-3,5-di(prop-1-en-2-yl)benzene in methanol.
- Add a catalytic amount of palladium on activated charcoal.
- Subject the mixture to a hydrogen atmosphere at 20 °C.[\[2\]](#)
- Monitor the reaction until the nitro group is fully reduced.
- Filter off the catalyst and evaporate the solvent to obtain **3,5-diisopropylaniline**.[\[2\]](#)

Spectroscopic Analysis of Diisopropylaniline Isomers

The unambiguous identification of **diisopropylaniline** isomers is critical and is typically achieved using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the **diisopropylaniline** isomer in approximately 0.6 mL of a deuterated solvent such as chloroform-d (CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10]
- ^1H NMR Acquisition: Acquire a one-dimensional proton spectrum on a 300 MHz or higher spectrometer. Typical parameters include 16-32 scans, a spectral width of about 12 ppm, and a relaxation delay of 1-2 seconds.[10] The chemical shifts and splitting patterns of the aromatic and isopropyl protons will be distinct for each isomer.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Typical parameters include 512-2048 scans, a spectral width of approximately 220 ppm, and a relaxation delay of 2 seconds.[10] The number of unique carbon signals will reflect the symmetry of each isomer.

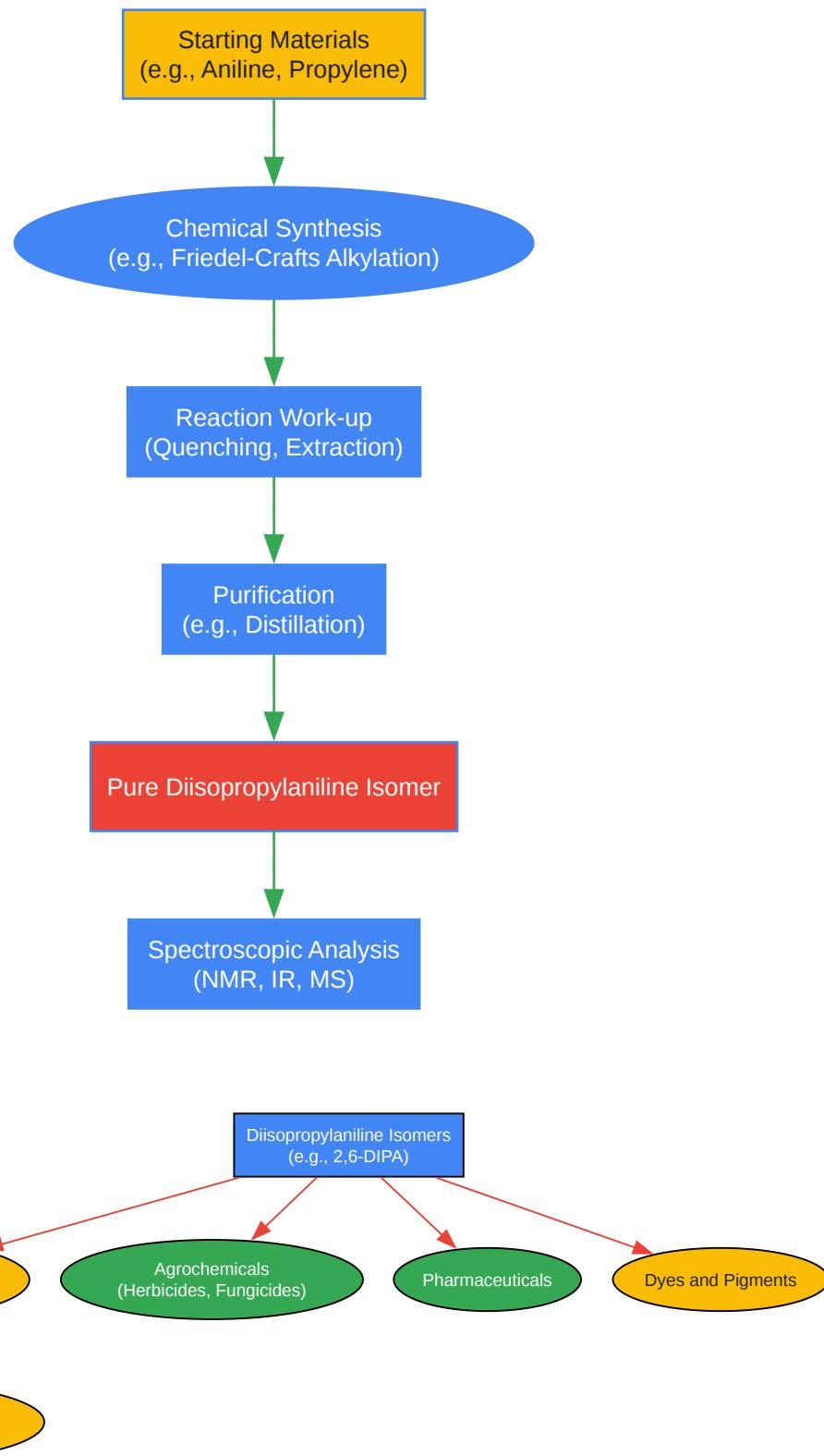
Fourier-Transform Infrared (IR) Spectroscopy:

- Sample Preparation: As these isomers are liquids, a neat liquid film method is suitable. Place a drop of the sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.[10]
- Data Acquisition: Record the spectrum using an FTIR spectrometer. A background spectrum of the empty sample compartment should be acquired first to subtract atmospheric water and carbon dioxide signals.[10] Key vibrational bands to note include the N-H stretches (around 3400 cm^{-1}) and aromatic C-C vibrations ($1450\text{-}1600 \text{ cm}^{-1}$).[5]

Mass Spectrometry (MS):

- Sample Introduction: For pure samples, direct injection via a gas chromatography-mass spectrometry (GC-MS) system is standard. Dilute the sample in a volatile solvent like dichloromethane or hexane and inject it into the GC inlet. A non-polar column can be used to separate the analyte from any impurities before it enters the mass spectrometer.[10]
- Analysis: All isomers will exhibit the same molecular ion peak. However, their fragmentation patterns upon electron ionization can differ, providing structural clues for identification.

Visualizations

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